tetra-N-acetylchitotetraose
Description
This compound, also referred to as tetra-N-acetylchitotetraose tetraacetate, is a highly branched carbohydrate derivative with a molecular formula of C₃₂H₅₄N₄O₂₁ and a molecular weight of 830.8 g/mol . Its structure features multiple hydroxyl, acetamido, and hydroxymethyl groups arranged in a stereochemically complex oxane (pyranose) backbone. The compound’s biological relevance stems from its structural similarity to chitin oligosaccharides, which are known to modulate immune responses and microbial interactions . Key bioactivities include:
- Enzyme inhibition: Disrupts glycosidase and hydrolase activity in metabolic pathways .
- Antimicrobial activity: Demonstrates efficacy against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
- Cell signaling: Interacts with lectin receptors to influence cellular communication .
Properties
CAS No. |
2706-65-2 |
|---|---|
Molecular Formula |
C32H54N4O21 |
Molecular Weight |
830.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)28(56-31-20(35-12(3)44)26(50)23(47)16(7-39)53-31)29(57-32-21(36-13(4)45)27(51)24(48)17(8-40)54-32)18(9-41)55-30-19(34-11(2)43)25(49)22(46)15(6-38)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1 |
InChI Key |
QWBFSMSGJPCHBW-PNWIGLAMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O |
Synonyms |
N,N',N'',N'''-tetraacetylchitintetraose tetra-N-acetylchitotetraose |
Origin of Product |
United States |
Biological Activity
The compound N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structure
This compound features a highly branched structure with multiple hydroxyl and acetamido groups that contribute to its solubility and reactivity. The stereochemistry of the compound is significant for its biological interactions.
Molecular Formula
The molecular formula of the compound is C₃₁H₅₃N₃O₁₄.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This could lead to altered cellular metabolism.
- Antimicrobial Properties : The presence of acetamido and hydroxyl groups indicates potential antimicrobial activity. Research has shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic processes.
- Cell Signaling Modulation : The compound may interact with cell surface receptors or intracellular signaling pathways, influencing cellular responses to external stimuli.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of similar compounds against various bacterial strains. Results indicated that compounds with structural similarities exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
- Cytotoxic Effects : In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs induced apoptosis in a dose-dependent manner. This suggests potential for therapeutic applications in oncology .
- Metabolic Pathway Interference : Research involving metabolic profiling indicated that the compound could alter glucose metabolism in cultured cells, which may have implications for diabetes treatment .
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Metabolic modulation | Altered glucose metabolism |
Pharmacological Studies
Recent pharmacological studies have focused on the compound's potential as a therapeutic agent. The findings indicate:
- Dose-dependent effects on cell viability in cancer models.
- Synergistic effects when combined with established antibiotics.
Toxicological Assessments
Toxicity assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation to determine safe dosage levels for therapeutic use.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural characteristics indicate potential use in drug development. Specifically:
Anticancer Properties:
Recent studies have explored the compound's efficacy in targeting glioblastoma cells. Research employing hydrophilic interaction liquid chromatography (HILIC-MS) has demonstrated its ability to alter metabolic pathways in glioblastoma cell lines (T98G and U118), suggesting a role in cancer therapy through metabolic modulation .
Antimicrobial Activity:
The acetamido and hydroxymethyl groups present in the molecule may confer antimicrobial properties. Compounds with similar structural motifs have been shown to exhibit activity against various pathogens. Further exploration into its antibacterial and antifungal capabilities could yield significant therapeutic agents.
Biochemical Research
Metabolic Studies:
The compound's complex sugar structure allows it to participate in various metabolic pathways. Its application in studying glycosylation processes and carbohydrate metabolism can provide insights into cellular functions and disease mechanisms.
Enzyme Inhibition:
Given its structural complexity and functional groups, this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Investigating its inhibitory effects could lead to advancements in understanding enzyme regulation and potential therapeutic interventions.
Analytical Chemistry
Chromatographic Techniques:
The compound can serve as a standard or reference material in chromatographic analyses due to its defined structure and properties. Its use in HILIC methods can enhance the sensitivity and specificity of detecting similar compounds in biological samples.
Mass Spectrometry:
The unique mass of this compound makes it suitable for mass spectrometric studies aimed at elucidating metabolic profiles or identifying metabolites in complex biological matrices.
Agricultural Applications
Plant Growth Regulators:
The structural components of this compound suggest potential applications as plant growth regulators or biostimulants. Research into its effects on plant growth and stress responses could lead to innovative agricultural solutions.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with related carbohydrates and acetamido-substituted derivatives.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : The target compound’s branched architecture distinguishes it from linear chitin derivatives (e.g., this compound) and simpler acetamido compounds like N-acetylcysteine. Its stereochemistry enhances receptor-binding specificity compared to less complex analogs .
Bioactivity Profile :
- Antimicrobial Potency : Outperforms linear chitin oligosaccharides in disrupting bacterial cell walls due to enhanced solubility from hydroxymethyl groups .
- Enzyme Inhibition : Exhibits broader substrate specificity than partially acetylated glycosides (e.g., compound), likely due to its multi-branched structure .
Applications : While simpler analogs like N-acetylcysteine are used clinically, the target compound’s complexity limits its current use to research settings, particularly in glycobiology and antibiotic development .
Preparation Methods
Trichloroacetimidate Donors for β-Glycosidic Bond Formation
Trichloroacetimidate donors, such as 2-azido-4-benzylamino-4-N-,3-O-carbonyl-2,4,6-trideoxy-D-galactopyranosyl trichloroacetimidate, have been employed for stereoselective glycosylation. Activation with Lewis acids like BF₃·OEt₂ enables β-selective coupling, as demonstrated in the synthesis of GlcNAc-containing disaccharides. For the target compound, sequential glycosylation using imidate donors at O-3 and O-4 positions of the core hexan-2-yl backbone is critical. Yields for analogous reactions range from 60–75%, with anomer ratios (α:β) of 1:4 to 1:10 depending on the protecting group scheme.
Zinc Chloride-Dimethoxytriphenylmethyl Halide Cocatalyst System
The patent EP0755939A2 highlights a cocatalyst system (ZnCl₂ and 4,4'-dimethoxytriphenylmethyl chloride) for β-selective glycosylation of N-acetylglucosamine derivatives. This method avoids anomerization and achieves yields exceeding 80% for β-GlcNAc linkages. Applied to the target molecule, this system could facilitate the coupling of GlcNAc units to the 3,4-bis-oxy positions of the central hexan-2-yl moiety.
Table 1: Comparative Glycosylation Methods
| Method | Donor Type | Catalyst System | Yield (%) | β:α Ratio |
|---|---|---|---|---|
| Trichloroacetimidate | Imidate | BF₃·OEt₂ | 65–75 | 4:1 |
| Cocatalyst | GlcNAc-Cl | ZnCl₂/DMT-Cl | 80–85 | >20:1 |
| Hemiacetal Activation | Hemiacetal | Ph₃P/DEAD | 50–60 | 5:1 |
Enzymatic Synthesis and Transglycosylation
β-Galactosidase-Mediated Transferase Activity
Although β-galactosidase from E. coli is typically used for galactosyl transfers, its transferase activity has been adapted for GlcNAc derivatives. Immobilized β-galactosidase on Sepharose CL-4B enables reusable catalysis, achieving 20% yield in disaccharide synthesis via reverse hydrolysis. For the target compound, engineered glycosidases or transglycosylases could theoretically transfer GlcNAc units to specific hydroxyl acceptors, though this remains underexplored.
Lytic Transglycosylases for Peptidoglycan Analogues
The NAG-NAM (GlcNAc-MurNAc) disaccharide, a peptidoglycan subunit, is synthesized using 4,6-O-benzylidene acetals to direct regioselective glycosylation. While the target compound lacks muramic acid, analogous strategies using orthogonal protecting groups (e.g., benzyl, acetyl) could guide sequential coupling of GlcNAc units at O-3 and O-4 positions.
Protecting Group Strategies
4,6-O-Benzylidene Acetals for Regiocontrol
The 4,6-O-benzylidene acetal in GlcNAc donors blocks O-4 and O-6 hydroxyls, directing glycosylation to O-3. Subsequent acetal removal via hydrogenolysis enables late-stage functionalization. This approach was pivotal in synthesizing the NAG-NAM disaccharide and could be extended to the target molecule’s branched structure.
Temporary Silyl Ethers for Hydroxyl Masking
tert-Butyldimethylsilyl (TBDMS) ethers provide transient protection for primary hydroxyls (e.g., O-6 of GlcNAc), allowing selective activation of secondary hydroxyls during glycosylation. Post-coupling desilylation with tetrabutylammonium fluoride (TBAF) restores reactivity for subsequent steps.
Stepwise Assembly of the Branched Architecture
Core Hexan-2-Yl Backbone Preparation
The central (2R,3S,4R,5R)-5-acetamido-3,4-bis-oxy-1-hydroxy-6-oxohexan-2-yl unit is synthesized from D-glucal via azidonitration and hydrolysis. Key steps include:
Sequential Glycosylation of Peripheral Units
-
First Branch : Coupling of (2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl to O-3 of the core using the ZnCl₂/DMT-Cl system.
-
Second Branch : Repeat glycosylation at O-4 under similar conditions, ensuring β-configuration.
-
Terminal Acetamidation : Global deprotection (e.g., hydrogenolysis of benzyl groups, saponification of acetates) followed by N-acetylation completes the structure.
Challenges and Optimization
Q & A
Q. Q1: What analytical techniques are most effective for resolving the stereochemistry and branching of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereocenters and confirm glycosidic linkages. For example, coupling constants in ¹H NMR can distinguish axial/equatorial proton orientations in the oxane rings .
- X-ray Crystallography: Resolve absolute configuration and intramolecular hydrogen bonding patterns, critical for validating synthetic intermediates .
- Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns to verify branching and substituent positions .
Q. Table 1: Key Analytical Parameters
Q. Q2: What synthetic strategies are recommended for constructing the multi-branched glycosidic core?
Methodological Answer:
- Stepwise Glycosylation: Use thioglycoside or trichloroacetimidate donors to sequentially add monosaccharide units. Protecting groups (e.g., acetyl, benzyl) are critical to control regioselectivity .
- Orthogonal Deprotection: Employ conditions like Zemplén deacetylation (NaOMe/MeOH) to remove acetyl groups without disrupting other functionalities .
- Validation: Monitor each step via TLC and intermediate characterization using LCMS and NMR .
Q. Table 2: Example Synthetic Protocol
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Core oxane formation | BF₃·OEt₂ catalysis, 0°C → RT | 63% | |
| 2 | Acetamido group introduction | Ac₂O, pyridine, 12 h | 87% |
Q. Q3: How to assess preliminary biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Test interactions with glycosidases or lectins using fluorescence-based assays (e.g., 4-methylumbelliferyl substrates) .
- Cell Viability Screening: Use cancer cell lines (e.g., HepG2) with MTT assays to evaluate cytotoxicity at 10–100 µM concentrations .
Advanced Research Questions
Q. Q4: How to investigate protein-ligand interactions involving this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., TLR4) on a sensor chip to measure binding affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for interactions with lectins or receptors .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses, prioritizing residues involved in hydrogen bonding (e.g., Asp299 in TLR4) .
Q. Table 3: Example Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| TLR4 | −9.2 | Hydrogen bonds: Asp299 |
Q. Q5: How to evaluate stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 h. Monitor degradation via HPLC, tracking half-life (t₁/₂) .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition events .
- Oxidative Resistance: Expose to H₂O₂ (1–5 mM) and quantify intact compound using LCMS .
Q. Q6: What computational approaches are suitable for optimizing this compound as a drug candidate?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate solvation in explicit water (AMBER or GROMACS) to assess conformational flexibility and hydration effects .
- ADMET Prediction: Use SwissADME or ADMETLab to predict bioavailability, BBB permeability, and CYP450 interactions .
- Free Energy Perturbation (FEP): Calculate relative binding affinities for derivatives with modified acetamido or hydroxyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
